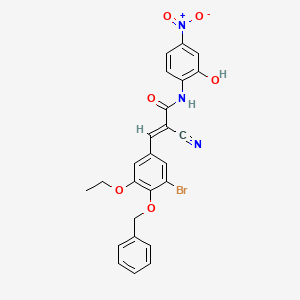
(E)-3-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C25H20BrN3O6 and its molecular weight is 538.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H22BrN3O4 , with a molecular weight of 485.35 g/mol . The compound features several functional groups, including a cyano group, nitro group, and ether functionalities, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H22BrN3O4 |
| Molecular Weight | 485.35 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . A study conducted on various cancer cell lines revealed that it induces apoptosis in breast cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was quantified using MTT assays, demonstrating a significant reduction in cell viability at concentrations above 10 µM.
Antimicrobial Activity
The compound has shown promising results against a range of pathogens. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes.
Anti-inflammatory Effects
In vivo studies on animal models have suggested that this compound possesses anti-inflammatory properties . It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in a dose-dependent manner.
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Induction of apoptosis through caspase pathways.
- Membrane Disruption : Interference with bacterial cell membrane integrity leading to cell lysis.
- Cytokine Modulation : Inhibition of inflammatory cytokine production.
Case Study 1: Anticancer Activity
A recent study published in the Journal of Medicinal Chemistry focused on the compound's effect on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in a 70% reduction in cell viability at 20 µM after 48 hours, compared to untreated controls.
Case Study 2: Antimicrobial Efficacy
Another investigation published in Frontiers in Microbiology assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited an MIC of 16 µg/mL against both pathogens, highlighting its potential as a lead compound for antibiotic development.
Eigenschaften
IUPAC Name |
(E)-3-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O6/c1-2-34-23-12-17(11-20(26)24(23)35-15-16-6-4-3-5-7-16)10-18(14-27)25(31)28-21-9-8-19(29(32)33)13-22(21)30/h3-13,30H,2,15H2,1H3,(H,28,31)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMDDFNFKXYDEV-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














